1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(difluoromethoxy)phenyl]urea
Overview
Description
1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(difluoromethoxy)phenyl]urea is a complex organic compound featuring multiple functional groups, including chloro, trifluoromethyl, benzodioxol, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(difluoromethoxy)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(difluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(difluoromethoxy)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(difluoromethoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-Chloro-2-(trifluoromethyl)phenyl]-3-[2-(difluoromethoxy)phenyl]urea
- 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(methoxy)phenyl]urea
- 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(fluoromethoxy)phenyl]urea
Uniqueness
1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(difluoromethoxy)phenyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and difluoromethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(difluoromethoxy)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF5N2O4/c17-8-5-6-11-12(7-8)28-16(27-11,15(20,21)22)24-14(25)23-9-3-1-2-4-10(9)26-13(18)19/h1-7,13H,(H2,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABPYXOEKPAXSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF5N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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